DPP-4 Inhibition: Neogliptin Derived from (1R,4S)-2-Azabicyclo[2.2.1]heptane Exhibits Superior Potency to Vildagliptin and Sitagliptin
Neogliptin (compound 12a), a DPP-4 inhibitor derived from the (1R,4S)-2-azabicyclo[2.2.1]heptane scaffold, exhibits an IC₅₀ of 16.8 ± 2.2 nM [1]. This potency is superior to the clinically established DPP-4 inhibitors vildagliptin and sitagliptin in the same enzymatic assay [1]. Further optimization of this scaffold yielded an even more potent inhibitor, 9a, with an IC₅₀ of 4.3 nM [2].
| Evidence Dimension | DPP-4 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 16.8 ± 2.2 nM (Neogliptin) |
| Comparator Or Baseline | Vildagliptin and Sitagliptin |
| Quantified Difference | Neogliptin is more potent than both comparators; absolute IC₅₀ values for comparators not provided in this source. |
| Conditions | In vitro enzymatic assay |
Why This Matters
The superior potency of this scaffold-derived compound directly translates to a potential for lower effective doses in therapeutic applications, reducing the required quantity of active pharmaceutical ingredient (API) and potentially improving the safety margin.
- [1] Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals (Basel), 15(3), 273. View Source
- [2] Zinevich, T. V., et al. (2025). 3-(3-Azabicyclo[2,2,1]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. Pharmaceuticals (Basel), 18(5), 642. View Source
